molecular formula C19H21N3O2S B2390146 N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532966-00-0

N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2390146
CAS RN: 532966-00-0
M. Wt: 355.46
InChI Key: UNXTZWLUJRPIOV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Mechanism of Action

Future Directions

Thiazoles and their derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-17-16(13-20-19-21(17)11-12-25-19)18(24)22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXTZWLUJRPIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)CCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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